UPF1 protein - 147477-72-3

UPF1 protein

Catalog Number: EVT-1518186
CAS Number: 147477-72-3
Molecular Formula: C8H7N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

UPF1 is classified as a member of the superfamily 1 helicases, which are characterized by their ability to unwind RNA and translocate along single-stranded RNA molecules. It is found across eukaryotic organisms, indicating its essential function in RNA metabolism. The protein is composed of multiple domains, including helicase domains, which are crucial for its enzymatic activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of UPF1 can be achieved through recombinant DNA technology. Typically, the gene encoding UPF1 is cloned into an expression vector suitable for bacterial or eukaryotic cell systems. The expressed protein can then be purified using various chromatography techniques, including affinity chromatography and size-exclusion chromatography. For example, purification protocols often involve using Nickel-affinity chromatography followed by Heparin-affinity chromatography to isolate UPF1 and its complexes with other NMD factors such as UPF2 .

Molecular Structure Analysis

Structure and Data

The molecular structure of UPF1 has been elucidated through various biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy. UPF1 consists of two RecA-like helicase domains flanked by regulatory regions. Structural studies have revealed that UPF1 exists in an autoinhibited 'closed' state that transitions to an 'open' state upon binding with other proteins like UPF2. This conformational change is crucial for its helicase activity and RNA binding capabilities .

Chemical Reactions Analysis

Reactions and Technical Details

UPF1 mediates several critical biochemical reactions during NMD. The ATPase activity of UPF1 is essential for its function; it hydrolyzes ATP to facilitate translocation along RNA substrates and unwind secondary structures. Upon phosphorylation by kinases such as SMG1, UPF1 recruits endoribonucleases that initiate mRNA degradation. This process involves interactions with various cofactors that enhance the efficiency of mRNA decay .

Mechanism of Action

Process and Data

The mechanism of action of UPF1 involves several steps:

  1. Binding: UPF1 binds to mRNAs co-transcriptionally, identifying those with premature termination codons.
  2. Activation: Binding with UPF2 leads to a conformational change that activates UPF1's ATPase and helicase activities.
  3. Translocation: The protein translocates along the RNA, unwinding secondary structures while displacing bound proteins.
  4. Degradation: Activated UPF1 recruits additional factors that facilitate the degradation of faulty mRNAs .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

UPF1 is a highly processive enzyme characterized by its ability to translocate over long distances on single-stranded nucleic acids. Its activity is temperature-dependent, typically exhibiting optimal function at physiological temperatures (around 37 °C). The protein's stability and activity can be influenced by factors such as ionic strength, pH, and the presence of cofactors like magnesium ions .

Relevant Data or Analyses

Studies have shown that the unwinding rates for UPF1 can vary significantly depending on the substrate conditions, with peak rates observed around 0.59 base pairs per second at 26 °C .

Applications

Scientific Uses

UPF1 has significant applications in molecular biology research, particularly in studies related to gene expression regulation and RNA metabolism. Its role in NMD makes it a target for investigating diseases caused by mutations leading to premature termination codons, such as certain genetic disorders and cancers. Additionally, understanding the mechanisms involving UPF1 could lead to therapeutic strategies aimed at modulating mRNA decay pathways to enhance or inhibit specific gene expressions .

Molecular Structure & Biochemical Properties of UPF1

Domain Architecture: CH Domain, Helicase Core, and RING-like Motif

UPF1 exhibits a conserved multi-domain architecture essential for its function in mRNA surveillance and decay pathways. The N-terminal cysteine-histidine-rich (CH) domain (residues 1–294) coordinates zinc ions via conserved Cys/His residues, enabling interactions with key NMD factors like UPF2 and eukaryotic release factors (eRF1/eRF3) [1] [6]. Adjacent to this lies the helicase core, comprising two RecA-like domains (1A and 2A) forming a nucleotide-binding cleft. This core houses seven signature motifs of SF1B helicases, including:

  • Motif I (Walker A, GxxGxGKS/T) for ATP binding
  • Motif II (Walker B, DExH/D) for ATP hydrolysis
  • Motifs III-VI for RNA translocation [5] [6].

Embedded within the CH domain is a RING-like motif exhibiting structural homology to E3 ubiquitin ligases. Though its enzymatic activity remains debated, this motif may facilitate protein degradation via ubiquitination, linking UPF1 to proteasomal pathways [6]. Two regulatory subdomains further fine-tune UPF1:

  • 1B domain: A β-barrel modulating RNA affinity
  • 1C domain: Helical structures influencing conformational stability [6] [8].

Table 1: Functional Domains of UPF1

DomainResiduesKey FeaturesFunctional Role
CH domain1–294Zinc knuckles; RING-like motifUPF2/eRF1 binding; E3 ligase activity?
Helicase domain295–914RecA-like folds (1A, 2A); Walker A/B motifs; 1B/1C subdomainsATP hydrolysis; RNA unwinding
SQ domain915–1118Serine-glutamine clustersPhosphorylation sites for SMG1

Structural Homology Across Species: Yeast to Human Orthologs

UPF1 is evolutionarily conserved from yeast to humans, with human UPF1 sharing 51% identity with S. cerevisiae Upf1p and 66% identity with Ustilago maydis UPF1 [4] [6]. The helicase core and CH domain exhibit the highest conservation, while the C-terminal SQ domain is truncated in yeast. Key structural parallels include:

  • Yeast Upf1p: Lacks the extended SQ domain but retains functional helicase motifs and ATPase activity. Mutations in Walker B (DE571AA) abolish ATP hydrolysis and NMD [2].
  • Human UPF1: The SQ domain enables phosphorylation-based regulation absent in yeast. Despite this divergence, human UPF1 rescues NMD defects in yeast UPF1 mutants, confirming functional conservation [1] [8].

In silico modeling of U. maydis UPF1 confirms its structural similarity to human UPF1, particularly in RNA-binding interfaces and ATP-binding pockets. Molecular dynamics simulations reveal comparable mechanical stability and conformational flexibility between orthologs [4].

ATP-Dependent Helicase Activity: RNA/DNA Binding and Unwinding Mechanisms

UPF1 is an RNA/DNA helicase with 5′→3′ directionality and RNA-dependent ATPase activity. Its catalytic cycle involves:

  • RNA binding: The CH domain and helicase core clamp single-stranded RNA (ssRNA) in a closed conformation, with motifs QxxR (1A) and RGRAR (2A) contacting the phosphodiester backbone [5] [8].
  • ATP hydrolysis: ATP binding narrows the interdomain cleft by 20°, inducing conformational strain. Hydrolysis resets the cleft width, driving directional translocation [5] [6].
  • Unwinding: UPF1 displaces RNA/DNA duplexes at ~0.6 bp/s but translocates on ssRNA at ~0.8 bp/s. It exhibits exceptional processivity (>10 kb), enabling remodeling of large mRNP complexes [7].

ATP binding reduces UPF1’s RNA affinity, promoting RNA release after unwinding. Mutations in Walker A (K498A) or Walker B (DEXH→AAAA) abolish ATPase activity and impair NMD [6] [8].

Phosphorylation Dynamics: SMG1-Mediated Regulation and Functional Consequences

The SQ domain (residues 1078–1109) contains >28 Serine-Glutamine (SQ) motifs targeted by the kinase SMG1. Phosphorylation occurs within the SURF complex (SMG1-UPF1-eRF1-eRF3) and requires:

  • UPF2 recruitment to displace the autoinhibitory CH domain
  • SMG1 activation via mRNA-bound EJCs [3] [6].

Phosphorylated UPF1 (p-UPF1) recruits decay factors (SMG5-SMG7) and mRNA decay enzymes. Dephosphorylation by PP2A recycles UPF1 for subsequent NMD cycles. Key functional outcomes include:

  • mRNA decay acceleration: p-UPF1 triggers deadenylation, decapping, and exonucleolytic degradation.
  • Translation suppression: p-UPF1 inhibits translation initiation on NMD-targeted transcripts [6].

Table 2: Phosphorylation Sites in Human UPF1

Phosphorylation SiteFunctional ConsequenceRegulatory Complex
S1078, S1096, S1116SMG5-SMG7 recruitment; mRNA decay activationSURF (SMG1-eRF1-UPF1)
S1107, S1111PP2A-mediated dephosphorylationPP2A-SMG5

Isoform Diversity: UPF1SL vs. UPF1LL and Tissue-Specific Expression

Human UPF1 has two isoforms generated by alternative splicing:

  • UPF1SL ("short loop"): Predominant isoform (1118 residues) with a compact loop in the 1B domain.
  • UPF1LL ("long loop"): Contains an 11-residue insertion (residues 349–360) that alters the 1B domain’s conformation and RNA-binding kinetics [6].

Both isoforms retain ATPase and helicase activity, but UPF1LL shows reduced RNA affinity and altered interactions with UPF2. Tissue-specific expression analyses indicate:

  • UPF1SL: Ubiquitously expressed, with highest levels in brain and testis.
  • UPF1LL: Enriched in muscle tissues and certain cancers (e.g., glioblastoma), suggesting context-specific regulatory roles [6].

The functional impact of this isoform switch remains under investigation, though structural models suggest the 1B loop influences UPF1’s transition between RNA-clamping and RNA-unwinding states.

Properties

CAS Number

147477-72-3

Product Name

UPF1 protein

Molecular Formula

C8H7N3O2

Synonyms

UPF1 protein

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